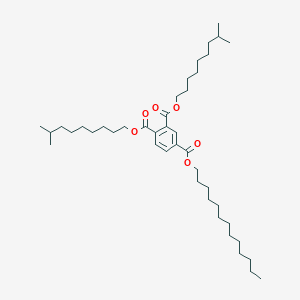

amine hydrochloride CAS No. 1773-99-5](/img/structure/B155508.png)

[(Adamantan-1-YL)methyl](methyl)amine hydrochloride

説明

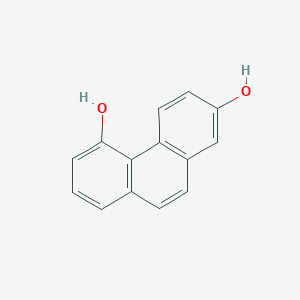

(Adamantan-1-YL)methylamine hydrochloride is a derivative of adamantane, which is a bulky, rigid, and saturated hydrocarbon with a unique cage-like structure. Adamantane derivatives are known for their applications in pharmaceuticals due to their conformational stability and ability to interact with biological systems. The hydrochloride salt form of these compounds often enhances their solubility and bioavailability .

Synthesis Analysis

The synthesis of adamantane derivatives can be complex due to the rigid structure of the adamantane core. For instance, the synthesis of bis-[1-(adamantan-1-yl)ethyl]amine hydrochloride was achieved through a convergent synthesis approach, which is a method that combines several simpler substances into a more complex product. This particular compound was identified as an impurity in rimantadine hydrochloride, a known antiviral drug, and its structure was confirmed through this synthetic method . Additionally, the synthesis of 4-(1-adamantyl)-1-aminobutan-3-one hydrochlorides was performed using the Mannich reaction, which is a three-component reaction involving ketones, formaldehyde, and amine hydrochlorides .

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the adamantane core, which provides a three-dimensional framework that can influence the electronic properties and interaction capabilities of the molecule. In the case of 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine, the molecular structure and electronic properties were studied using spectroscopic methods and density functional theory (DFT) calculations. The study revealed insights into the molecule's structural stabilities and consistencies, as well as the interaction energy and hydrogen bond geometry for its dimeric structure .

Chemical Reactions Analysis

Adamantane derivatives can participate in various chemical reactions due to the presence of functional groups attached to the adamantane core. For example, the reaction of adamantan-1(2)-amines with ethyl isothiocyanatoacetate produced ethyl ({[adamantan-1(2)-ylalkyl]carbamothioyl}amino)acetates with high yields. The hydrolysis of these compounds in an alkaline medium led to the formation of the corresponding acids in virtually quantitative yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by the adamantane core and the substituents attached to it. The crystal structures of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines were determined at low temperatures, revealing that the orientation of the amino group varies in non-halogenated structures. The study also characterized intra- and intermolecular interactions using the quantum theory of atoms-in-molecules (QTAIM) approach and found that the N–H⋯N hydrogen bond was particularly strong among other noncovalent interactions .

科学的研究の応用

-

Chemistry of Unsaturated Adamantane Derivatives

- Field : Petroleum Chemistry

- Application : The high reactivity of unsaturated adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

- Methods : The synthesis of unsaturated adamantane derivatives involves the development of novel methods for their preparation, and to the polymerization reactions .

- Results : The research has added extensive theoretical and experimental data in this area .

-

Supramolecular Chemistry

- Field : Supramolecular Chemistry

- Application : Adamantane derivatives are used as objects of supramolecular chemistry, in particular, supramolecular Cyclodextrine polymers (SCP) and Rotaxanes .

- Methods : The synthesis of various adamantane derivatives as structure elements of rotaxanes and supramolecular polymers .

- Results : The research is devoted to the synthesis of 1,3-diadamantyl disubstituted urea and diurea, which can be used as guest-monomers for assembling supramolecular Cyclodextrin polymers as well as guests in Rotaxanes development .

-

Pharmaceutical Applications

- Field : Pharmacology

- Application : It is used as an antiparkinsonian agent, to treat extra pyramidal reactions, and for postherpetic neuralgia. It is also used an NMDA-receptor antagonist .

- Methods : The compound is administered as a medication for the above-mentioned conditions .

- Results : The outcomes of the application would depend on the individual patient’s response to the medication .

-

Catalysis

-

Drug Delivery

-

N-Arylation

- Field : Organic Chemistry

- Application : The Chan–Lam reaction conditions were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines .

- Methods : A number of adamantane-containing amines and diamines with different steric hindrances at the primary amino groups were reacted with p-tolylboronic acid under the optimized conditions .

- Results : The reactivity of the amines was found to strongly depend on their structure, and the maximum yield of the target products reached 74% from the monoamines and 66% from the diamines .

-

Synthesis of N-Adamantylated Amides

- Field : Organic Chemistry

- Application : Alcohols or halogen derivatives of the adamantane series are used as alkylating agents .

- Methods : Nitroxy derivatives of adamantane can also be used as alkylating agents in the synthesis of the corresponding amides .

- Results : The outcomes would vary based on the specific synthesis process .

-

Metal–Organic Frameworks

- Field : Supramolecular Chemistry

- Application : Adamantane derivatives are used in the development of metal–organic frameworks .

- Methods : The specific methods would depend on the type of metal–organic framework being developed .

- Results : The outcomes would vary based on the effectiveness of the metal–organic framework .

-

Surface Recognition

- Field : Supramolecular Chemistry

- Application : Adamantane derivatives are used in surface recognition processes .

- Methods : The specific methods would depend on the type of surface recognition process being performed .

- Results : The outcomes would vary based on the effectiveness of the surface recognition process .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .

特性

IUPAC Name |

1-(1-adamantyl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N.ClH/c1-13-8-12-5-9-2-10(6-12)4-11(3-9)7-12;/h9-11,13H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJPFMZKOPCWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC12CC3CC(C1)CC(C3)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585840 | |

| Record name | N-Methyl-1-(tricyclo[3.3.1.1~3,7~]decan-1-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Adamantan-1-YL)methyl](methyl)amine hydrochloride | |

CAS RN |

1773-99-5 | |

| Record name | N-Methyl-1-(tricyclo[3.3.1.1~3,7~]decan-1-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1773-99-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo[2.2]paracyclophane](/img/structure/B155445.png)